N-Boc-Trimetazidine-d8

Stable Isotope Labeling Mass Spectrometry Internal Standard Synthesis

N-Boc-Trimetazidine-d8 (CAS 1428670-15-8, molecular formula C₁₉H₂₂D₈N₂O₅, molecular weight 374.5 g/mol) is a stable isotope-labeled, tert-butoxycarbonyl (Boc)-protected synthetic intermediate. It is the direct chemical precursor to Trimetazidine-d8 Dihydrochloride, a deuterated internal standard (IS) used in quantitative UPLC–MS/MS bioanalysis of the antianginal agent trimetazidine.

Molecular Formula C₁₉H₂₂D₈N₂O₅
Molecular Weight 374.5
Cat. No. B1159064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Trimetazidine-d8
Synonyms4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic acid 1,1-Dimethylethyl ester-d8_x000B_
Molecular FormulaC₁₉H₂₂D₈N₂O₅
Molecular Weight374.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Trimetazidine-d8 | Deuterated Boc-Protected Intermediate for Trimetazidine-d8 Internal Standard Synthesis and LC-MS/MS Bioanalysis


N-Boc-Trimetazidine-d8 (CAS 1428670-15-8, molecular formula C₁₉H₂₂D₈N₂O₅, molecular weight 374.5 g/mol) is a stable isotope-labeled, tert-butoxycarbonyl (Boc)-protected synthetic intermediate. It is the direct chemical precursor to Trimetazidine-d8 Dihydrochloride, a deuterated internal standard (IS) used in quantitative UPLC–MS/MS bioanalysis of the antianginal agent trimetazidine . The compound is supplied as a yellow oil, soluble in dichloromethane, ethyl acetate, and methanol, and requires storage at −20°C . Unlike the final deprotected IS product, N-Boc-Trimetazidine-d8 retains the Boc protecting group on the piperazine nitrogen, making it the critical penultimate intermediate in deuterated trimetazidine synthesis rather than a ready-to-use analytical standard .

Why N-Boc-Trimetazidine-d8 Cannot Be Replaced by Non-Deuterated or Unprotected Trimetazidine Analogs in Bioanalytical Workflows


Substituting N-Boc-Trimetazidine-d8 with non-deuterated N-Boc-Trimetazidine eliminates the +8 Da mass shift required for unambiguous mass spectrometric discrimination between analyte and internal standard — the foundational requirement for stable isotope dilution LC–MS/MS quantitation [1]. Conversely, using unprotected Trimetazidine-d8 Dihydrochloride bypasses the Boc-protected intermediate stage, forfeiting the synthetic flexibility to control deuteration site fidelity and purity during the multi-step synthesis [2]. Furthermore, the Boc group is essential for selective N-protection during the alkylation step with deuterated reagents; without it, competing N- and O-alkylation side reactions can compromise isotopic purity and yield of the final deuterated product [2]. The procurement decision must therefore account for both the isotopic labeling and the protecting-group strategy, as substituting either dimension produces a compound that cannot fulfill the same synthetic or analytical function.

Quantitative Differentiation Evidence: N-Boc-Trimetazidine-d8 vs. Closest Analogs and In-Class Alternatives


Mass Shift Differentiation: N-Boc-Trimetazidine-d8 (+8 Da) vs. Non-Deuterated N-Boc-Trimetazidine

N-Boc-Trimetazidine-d8 carries eight deuterium atoms replacing hydrogen on the piperazine ring, producing a molecular weight of 374.5 Da compared to 366.5 Da for non-deuterated N-Boc-Trimetazidine (C₁₉H₃₀N₂O₅) — a net mass shift of +8 Da . This mass difference is directly inherited by the downstream product Trimetazidine-d8, which in UPLC–MS/MS analysis exhibits a precursor→product ion transition of m/z 275.2 → 181.1 versus m/z 267.1 → 181.1 for unlabeled trimetazidine, confirming that all eight deuterium labels are retained through Boc deprotection [1]. The ≥8 Da mass shift eliminates isotopic overlap between analyte and IS channels, a prerequisite for accurate peak integration in multiple reaction monitoring (MRM) mode [1].

Stable Isotope Labeling Mass Spectrometry Internal Standard Synthesis

Synthetic Yield: Boc-Protected Intermediate Route vs. Alternative Unprotected Synthesis Pathways

The Boc protection strategy, as described in patent CN102993122A, achieves a yield of 77–80% for Compound III (the N-Boc-protected intermediate stage) from 1,2,3-trihydroxybenzene and Boc-piperazine, and 87% for the subsequent methylation to Compound IV (N-Boc-Trimetazidine) [1]. When this route is adapted for deuterated synthesis using deuterated piperazine-d8, N-Boc-Trimetazidine-d8 is produced with analogous yield characteristics, providing a well-characterized, high-yield path to the deuterated intermediate . In contrast, direct, unprotected deuteration of trimetazidine via catalytic H/D exchange suffers from incomplete isotopic incorporation, poorly controlled regioselectivity, and the need for harsh conditions that can degrade the trimethoxybenzyl moiety . The Boc-protected route thus offers quantitative yield advantages while preserving both chemical and isotopic purity.

Synthetic Chemistry Deuterated Intermediate Process Yield

Downstream Internal Standard Performance: Extraction Recovery, Accuracy, and Precision of Trimetazidine-d8 (Derived from N-Boc-Trimetazidine-d8)

Trimetazidine-d8 Dihydrochloride, the direct deprotection product of N-Boc-Trimetazidine-d8, has been validated as an internal standard in a UPLC–MS/MS method for human plasma trimetazidine quantification. The method achieved a mean extraction recovery of 97.63% for trimetazidine-d8 vs. 98.66% for the analyte trimetazidine from spiked plasma, with intra-batch and inter-batch accuracy of 97.3–103.1% and precision (CV) of 1.7–5.3% over a linear range of 0.05–100 ng/mL [1]. These validation metrics meet the bioanalytical method validation criteria of the U.S. FDA and EMA guidelines (±15% accuracy and precision, ±20% at LLOQ) and were successfully applied to a 12-subject bioequivalence study [1]. In contrast, earlier LC–MS methods for trimetazidine that used non-isotopic internal standards such as lidocaine or cetirizine reported wider variability and lacked the matrix-effect compensation inherent to co-eluting SIL-IS methods [1].

Bioanalytical Method Validation UPLC-MS/MS Extraction Recovery

Physical Form and Solubility: N-Boc-Trimetazidine-d8 (Oil) vs. Trimetazidine-d8 Dihydrochloride (Solid) — Implications for Synthetic Handling

N-Boc-Trimetazidine-d8 is supplied as a yellow oil with high solubility in dichloromethane, ethyl acetate, and methanol, requiring storage at −20°C . In contrast, the final deprotected product, Trimetazidine-d8 Dihydrochloride (CAS 1219795-37-5), is a white to off-white solid with only slight solubility in water, DMSO, and methanol . The oil form of the Boc-protected intermediate facilitates dissolution in organic solvents for the deprotection reaction, whereas the solid dihydrochloride salt is preferred for precise weighing and formulation of analytical stock solutions. The difference in physical state and solubility profile necessitates distinct handling and storage protocols; the intermediate oil is more susceptible to oxidative degradation and must be stored under inert atmosphere at low temperature, while the solid salt is comparatively stable at room temperature .

Physicochemical Properties Synthetic Intermediate Handling Solubility

Isotopic Purity Benchmarks: Deuterated Intermediate Quality vs. Regulatory Requirements for Bioanalytical Internal Standards

Commercially available Trimetazidine-d8 Dihydrochloride, the downstream product of N-Boc-Trimetazidine-d8, is supplied with certified purity of ≥99% deuterated forms (d1–d8) by Cayman Chemical and ≥99.87% by MedChemExpress [1]. The isotopic purity of the final IS is a direct function of the deuterium incorporation fidelity in the N-Boc-Trimetazidine-d8 intermediate; incomplete deuteration at the intermediate stage propagates to the final product as d0–d7 impurities that produce isobaric interference at the analyte MRM channel. The Chinese national standard GB/T 45548-2025 establishes ≥98% isotopic abundance as the minimum threshold for deuterated reagents used in quantitative analysis [2]. While N-Boc-Trimetazidine-d8 itself is not typically certified to a specific isotopic purity grade by vendors, procurement from suppliers offering batch-specific QC data (including ¹H/²H-NMR and LC–MS characterization) is essential to ensure the final IS meets the ≥98% deuterium incorporation threshold [2].

Isotopic Purity Quality Control Regulatory Compliance

Optimal Procurement and Application Scenarios for N-Boc-Trimetazidine-d8 Based on Quantitative Differentiation Evidence


In-House Synthesis of Trimetazidine-d8 Dihydrochloride Internal Standard with Controlled Deuterium Fidelity

Research groups and CDMOs synthesizing Trimetazidine-d8 Dihydrochloride in-house should procure N-Boc-Trimetazidine-d8 as the penultimate intermediate to leverage the well-characterized Boc-deprotection step (analogous to the 90% yield demonstrated in CN102993122A for the non-deuterated pathway) [1]. This approach ensures that deuteration fidelity, established at the piperazine-d8 coupling stage and preserved through the Boc-protected intermediate, is carried into the final IS. The yellow oil form facilitates direct dissolution in acidic ethanol or isopropanol for deprotection without solvent exchange . Procuring the intermediate rather than the final IS also allows customization of the counterion form (free base, monohydrochloride, or dihydrochloride) to match specific analytical solubility requirements.

Bioequivalence and Pharmacokinetic Studies Requiring Regulatory-Compliant SIL-IS Performance

For ANDA/NDA-supporting bioequivalence studies of trimetazidine formulations, the Trimetazidine-d8 IS derived from N-Boc-Trimetazidine-d8 has demonstrated method performance that meets FDA/EMA criteria: extraction recovery (97.63%) within ±2% of the analyte, accuracy of 97.3–103.1%, and precision (CV) of 1.7–5.3% over 0.05–100 ng/mL in human plasma [1]. The method, validated using HybridSPE phospholipid removal cartridges and UPLC–MS/MS with MRM transitions at m/z 275.2 → 181.1, has been applied to a 12-subject bioequivalence study, confirming its suitability for regulatory submission [1]. Procurement of the intermediate with documented batch-specific isotopic purity ≥98% provides the traceability chain required by ICH M10 and regional bioanalytical method validation guidelines.

Pharmaceutical Reference Standard Qualification and Impurity Profiling of Trimetazidine Drug Substance

Quality control laboratories performing impurity profiling of trimetazidine API can use N-Boc-Trimetazidine-d8 as a characterized process intermediate reference standard. The compound's identity is verified by molecular formula (C₁₉H₂₂D₈N₂O₅) and molecular weight (374.5 Da), and it serves as a tracer for monitoring residual Boc-protected intermediates in the final drug substance via LC–MS [1]. The deuterium label provides a unique isotopic signature (M+8) that distinguishes the process intermediate from other non-deuterated impurities, enabling selective detection even at trace levels. This application is directly supported by the compound's availability as a cataloged reference standard from multiple vendors with specifications of 2.5–250 mg quantities .

Method Development and Cross-Validation of LC–MS/MS Assays Across Laboratories

Contract research organizations and central bioanalytical laboratories that require method transfer across sites benefit from procuring N-Boc-Trimetazidine-d8 from a single, well-documented batch. The well-defined mass shift (+8 Da), coupled with the validated MRM transition (m/z 275.2 → 181.1 for the downstream IS), provides a stable, instrument-independent parameter for method cross-validation [1]. This contrasts with non-isotopic internal standards (e.g., lidocaine, cetirizine) that exhibit matrix-dependent ionization and retention time shifts across different LC–MS platforms. Procurement specifications should require a Certificate of Analysis documenting molecular identity (NMR, MS), chromatographic purity (HPLC), and isotopic abundance (¹H/²H-NMR or MS) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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